(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound characterized by its unique azabicyclo structure, which contains a nitrogen atom in the ring system. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug design. The IUPAC name reflects its stereochemistry and molecular framework, indicating specific configurations at the chiral centers.
The compound can be synthesized through various chemical methods, primarily involving cycloaddition reactions. It is available from chemical suppliers and is often used in research settings for its unique properties and potential applications in pharmacology.
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is classified as an azabicyclic compound, which includes nitrogen in a bicyclic structure. It belongs to the broader category of carboxylic acids due to the presence of a carboxyl functional group (-COOH).
The synthesis of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically employs cycloaddition reactions, particularly the Diels-Alder reaction. This reaction involves a conjugated diene and a dienophile, resulting in the formation of the bicyclic structure.
The molecular formula of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is , with a molecular weight of 154.21 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
| InChI | InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
| InChI Key | KTEWGIIYPCRLJJ-DHBOJHSNSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1CC(C2)C(=O)O |
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid participates in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors:
The compound exhibits typical physical properties associated with solid organic acids:
Key chemical properties include:
(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several scientific uses:
The 8-azabicyclo[3.2.1]octane nucleus, colloquially termed the tropane scaffold, represents one of medicinal chemistry’s most enduring and biologically relevant heterocyclic frameworks. Its prominence originates from classical plant-derived alkaloids such as (−)-cocaine, (−)-scopolamine, and (−)-atropine, which have been exploited for centuries for their potent neurological effects. Cocaine’s historical use as a local anesthetic and psychostimulant laid critical groundwork for understanding monoamine transporter (DAT, SERT, NET) interactions, though its high abuse potential necessitated safer analogues [1] [7]. Modern medicinal chemistry sought to dissect cocaine’s structure-activity relationships (SAR), leading to simplified synthetic tropanes like the 3-phenyltropane derivatives. These efforts revealed that the bridged bicyclic architecture inherently enforced key pharmacophoric distances (e.g., between the nitrogen and aromatic ring) while limiting conformational flexibility—critical for transporter affinity [1] [4]. Seminal work on piperazine-based dopamine reuptake inhibitors like GBR 12909 further demonstrated the scaffold’s versatility; replacing its piperazine with the rigid 8-azabicyclo[3.2.1]octane core yielded compounds with enhanced DAT selectivity (e.g., Ki = 3.9–4.0 nM) and attenuated off-target effects [1] [7].
Table 1: Evolution of Tropane-Based DAT Inhibitors
| Compound Class | Representative Structure | DAT Ki (nM) | Selectivity (SERT/DAT) | Key Advancement |
|---|---|---|---|---|
| Cocaine | Natural tropane ester | 89–211 | ~1 | Foundational ligand; high abuse liability |
| 3-Phenyltropane | N-Methyl-3β-aryltropane | 1–20 | 10–100 | Improved affinity; reduced ester hydrolysis |
| GBR 12909 | 1,4-Dialkylpiperazine | 10.6 | 13 | High DAT potency; long duration |
| 8-Azabicyclo[3.2.1]octane | N-Cyclopropylmethyl derivative | 4.0 | 1060 | Rigid scaffold; exceptional DAT selectivity |
The (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid epitomizes the strategic application of conformational restriction in drug design. Unlike flexible acyclic chains or monocyclic systems, its fused bicyclic structure locks the carboxylic acid at C3 and the bridgehead nitrogen into a fixed spatial orientation relative to the core. This preorganization is critical for optimal interactions with target proteins, as evidenced in constrained amino acid analogues. For instance, replacing proline in peptides with this bicyclic proline mimic drastically altered backbone dihedral angles (φ/ψ), enhancing proteolytic stability and modulating receptor binding [2] [10]. The scaffold’s synthesis—often via ring-closing metathesis of bis-homoallylglycine derivatives or intramolecular cyclizations—provides access to diversely functionalized variants [2] [8] [10]. Applications extend beyond neurotransmitter transporters: the carboxyl group enables integration into peptidomimetics (e.g., as a proline surrogate), while the nitrogen serves as a hydrogen-bond acceptor or site for alkylation. Recent studies exploited this versatility in:
Table 2: Structural and Functional Advantages of the 8-Azabicyclo[3.2.1]octane Core
| Property | Impact on Bioactivity | Example Application |
|---|---|---|
| Rigidity | Enforces defined pharmacophore geometry; reduces entropy penalty upon target binding | DAT inhibitors with picomolar affinity [1] |
| Stereochemical Complexity | Enables precise chiral recognition at asymmetric binding sites | Enantiospecific MOR antagonists [3] |
| Functionalization Sites | Carboxylic acid (C3), nitrogen (N8), and bridge carbons allow diverse derivatization | Peptidomimetics (C3-CO₂H), quaternary salts (N8-alkyl) [8] |
| Metabolic Stability | Resists esterase-mediated hydrolysis (vs. cocaine) | Long-acting therapeutics [7] |
The absolute configuration of the 8-azabicyclo[3.2.1]octane scaffold dictates its biological efficacy with extraordinary precision. The (1R,3S,5S) stereochemistry—denoting specific chiral centers at the bridgehead (C1), carboxylic acid-bearing carbon (C3), and adjacent methine (C5)—creates a three-dimensional pharmacophore incompatible with alternate stereoisomers. This is starkly illustrated in fungicidal pyrisoxazole isomers: only the (3S,5R)-variant showed high activity (EC₅₀ = 0.14 µg/mL), while its (3R,5S), (3S,5S), and (3R,5R)-counterparts were nearly inactive [9]. Similarly, clavaminic acid’s inversion from (3S,5S) to (3R,5R)-clavulanic acid is enzymatically controlled and essential for β-lactamase inhibition [6]. For the 8-azabicyclo[3.2.1]octane-3-carboxylic acid, the (1R,3S,5S) configuration positions the carboxylic acid equatorially, optimizing hydrogen-bonding interactions with targets like transporters or enzymes. Synthetic methodologies ensuring stereocontrol include:
Table 3: Stereoisomer-Dependent Bioactivity in Bicyclic Scaffolds
| Compound | Active Stereoisomer | Inactive Stereoisomer(s) | Activity Ratio (Active:Inactive) | Target System |
|---|---|---|---|---|
| Pyrisoxazole | (3S,5R) | (3R,5S), (3S,5S), (3R,5R) | >1000 | Fungal CYP51 [9] |
| Clavulanic Acid | (3R,5R) | (3S,5S) precursor | Enzymatically irreversable | β-Lactamase [6] |
| DAT Inhibitors (e.g., 22e) | (1R,3S,5S)-configured core | Enantiomeric core | >500 (NET/DAT) [1] | Dopamine Transporter |
Concluding Remarks
The (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exemplifies the confluence of scaffold rigidity, strategic functionalization, and stereochemical precision in modern drug design. Its tropane-derived architecture provides a privileged template for targeting CNS receptors, transporters, and enzymes, while the carboxylic acid handle enables peptide integration or prodrug strategies. Future directions will likely exploit advanced synthetic routes—such as biocatalysis or flow chemistry—to access enantiopure variants and novel C8-alkylated derivatives, further expanding this pharmacophore’s therapeutic reach.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8